molecular formula C26H41N3O5 B1683994 MG-132 CAS No. 133407-82-6

MG-132

Cat. No.: B1683994
CAS No.: 133407-82-6
M. Wt: 475.6 g/mol
InChI Key: TZYWCYJVHRLUCT-VABKMULXSA-N
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Description

Introduction to MG-132 as a Proteasome Inhibitor

Historical Discovery and Classification of this compound

This compound was first characterized in the late 1990s as part of efforts to develop inhibitors targeting the ubiquitin-proteasome system (UPS). Classified as a peptide aldehyde, it belongs to a family of proteasome inhibitors that includes MG-115 and ALLN (acetyl-leu-leu-norleucinal). These inhibitors share a common mechanism of reversibly binding to the proteasome’s chymotrypsin-like active site. Early studies demonstrated its ability to block the degradation of ubiquitinated proteins, making it invaluable for investigating UPS-dependent processes such as cell cycle progression and stress responses.

Classification:

  • Chemical Class: Peptide aldehydes
  • Proteasome Inhibition Type: Reversible, competitive
  • Primary Target: 26S proteasome’s β5 subunit (chymotrypsin-like activity)

Structural Characteristics and Chemical Properties

This compound’s structure comprises a benzyloxycarbonyl (Cbz) group linked to a trileucinal backbone. This configuration enables its interaction with the proteasome’s catalytic sites.

Key Chemical Properties:

Property Value Source
Molecular Formula C₂₆H₄₁N₃O₅
Molecular Weight 475.62 g/mol
Solubility 20 mg/mL in DMSO
Melting Point 80–84°C
Stability Air- and heat-sensitive; store at -20°C under inert gas

The compound’s aldehyde moiety (-CHO) is critical for covalent binding to the proteasome’s threonine residues, while the hydrophobic leucine chains enhance cellular permeability.

Role in Ubiquitin-Proteasome System Regulation

The ubiquitin-proteasome system is essential for degrading misfolded or regulatory proteins. This compound disrupts this process by inhibiting the 26S proteasome, leading to the accumulation of polyubiquitinated substrates.

Mechanisms of Action:
  • Inhibition of NF-κB Activation:
    this compound stabilizes IκBα, an inhibitor of the transcription factor NF-κB, by preventing its proteasomal degradation. This suppression alters the expression of pro-inflammatory and anti-apoptotic genes.
  • Cell Cycle Arrest:
    By blocking the degradation of cyclin-dependent kinase inhibitors (e.g., p27) and tumor suppressors (e.g., p53), this compound induces G₂/M phase arrest, as observed in PC12 and malignant pleural mesothelioma cells.
  • Apoptosis Induction:
    Prolonged proteasome inhibition triggers mitochondrial apoptosis via caspase-3/7 activation and cytochrome c release. In MPM cells, this compound reduces Rac1 activity, further impairing survival pathways.
  • Autophagy Modulation:
    this compound upregulates autophagy by stabilizing autophagy-related (Atg) proteins, a compensatory response to proteotoxic stress.

Table 1: Key Cellular Pathways Affected by this compound

Pathway Effect of this compound Outcome
NF-κB Signaling IκBα stabilization Reduced inflammatory response
Mitochondrial Apoptosis Caspase-3/7 activation Programmed cell death
Cell Cycle Regulation p53/p27 accumulation G₂/M arrest
Autophagy Atg protein stabilization Enhanced lysosomal degradation

Properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYWCYJVHRLUCT-VABKMULXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042639
Record name MG132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133407-82-6
Record name N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133407-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxycarbonylleucyl-leucyl-leucine aldehyde
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Record name MG132
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Record name MG 132
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Record name MG-132
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MG-132 involves the coupling of three leucine residues followed by the introduction of a benzyloxycarbonyl group. The reaction typically starts with the protection of the amino group of leucine using a benzyloxycarbonyl group. This is followed by the coupling of the protected leucine with another leucine residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The process is repeated to add the third leucine residue. Finally, the aldehyde group is introduced to the terminal leucine residue .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

MG-132 primarily undergoes reactions typical of peptide aldehydes. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MG132, a peptide aldehyde proteasome inhibitor, serves as a widely utilized tool in proteasome biology, facilitating the identification of therapeutic targets and the creation of therapeutic strategies . It functions primarily as a transition-state inhibitor, notably exhibiting chymotrypsin-like activity within the proteasome . Research indicates that MG132 can affect several types of cancer cells and can enhance the sensitivity of esophageal cancer cells to cisplatin .

Scientific Research Applications

In Vitro and In Vivo Studies: MG132 has demonstrated anticancer functions with cisplatin in human esophageal cancer EC9706 cells by promoting apoptosis and influencing cell signaling events . Exposure to MG132 led to a notable decrease in cell viability in a dose- and time-dependent manner, and it markedly inhibited tumor growth in the EC9706 xenograft model .

Enhancement of Apoptosis: MG132 significantly enhanced cisplatin-induced apoptosis, activating caspase-3 and -8, while also downregulating NF-κB, a key factor in cell apoptosis . It can also significantly enhance the sensitivity of esophageal cancer cells to cisplatin and effectively improve the rate of cell apoptosis by inhibiting the activation of NF-κB, potentiating the expression levels of apoptosis-related protein caspase-8 and -3 .

Induction of Death Receptor 5 (DR5): MG132 induces DR5 expression through CHOP up-regulation . MG132 increased DR5 protein in a dose-dependent manner, and DR5 mRNA was also remarkably increased by MG132 treatment . These results indicated that MG132 up-regulates DR5 expression at an mRNA and protein level in DU145 cells .

Reversal of Multidrug Resistance: MG-132 has been identified to be effective against multidrug resistance (MDR) in several types . this compound was also found to downregulate the expression of P-gp at the mRNA and protein levels .

Additional Cancer Research MG132 can be used to treat several types of cancer and can enhance ROS generation, inhibit cell proliferation and promote cell apoptosis in different types of cancer . MG132 reduced OSCC cell viability in a dose-dependent manner, thus supporting its direct anti-cancer effect on OSCC . MG132 could also significantly downregulate MCM5 in OSCC cells, thus suggesting that MG132 could inhibit CDDP resistance .

Oxidative Stress-Induced Damage: MG132 can have effects on oxidative stress-induced cardiovascular and renal damage . When cells are exposed to MG132, it will reduce degradation of ubiquitin-conjugated Nrf2 by inhibiting activity of the .

Mechanism of Action

MG-132 exerts its effects by inhibiting the proteasome, a protein complex responsible for degrading ubiquitin-conjugated proteins. It binds to the active site of the proteasome, preventing the degradation of target proteins. This inhibition leads to the accumulation of these proteins, which can trigger various cellular responses such as apoptosis. This compound also activates c-Jun N-terminal kinase (JNK1), which plays a role in initiating apoptosis .

Comparison with Similar Compounds

Table 1: Key Comparisons of this compound with Selected Compounds

Compound Target/Mechanism Key Findings vs. This compound References
PR-619 Deubiquitinase inhibitor - this compound increases ubiquitination sites 6× more effectively (60% vs. 10% regulation).
- Synergy: Combined use with this compound upregulates 15% unique K410-GG sites.
KYP-2047 Prolyl oligopeptidase (PREP) inhibitor - Anti-inflammatory: Reduces IL-6 in ARPE-19 cells, contrasting this compound’s dose-dependent IL-6 increase at 10 µM.
2ME2 Angiogenesis inhibitor (proteasome-independent) - Unlike this compound, 2ME2 inhibits endothelial proliferation via oxygen-independent pathways. Used alongside this compound in high-throughput assays.
TRC053184 Heat shock protein inducer - Induces heat shock proteins without affecting tau mRNA, unlike this compound, which upregulates MAPT mRNA.
Cycloheximide Protein synthesis inhibitor - Complementary mechanism: Blocks synthesis vs. This compound’s degradation inhibition. Used together for protein stability studies.
Lithium Autophagy inducer - Similar antiviral effect: Both reduce BoHV-1 cytopathic effects, but lithium acts via autophagy induction rather than proteasome inhibition.
Schisandrin B Proteasome activator - Opposes this compound: Enhances proteasome activity, reversing survivin degradation. This compound blocks Schisandrin B’s effects.
DRB CDK9 inhibitor - Synergy in apoptosis: this compound enhances DRB-induced PARP cleavage in MCF-7 cells at low concentrations (1–5 µM).
Compound 3b E3 ligase modulator - Similar antiproliferative activity but stabilizes E3 ligases (e.g., BCA2) unlike this compound, which promotes their degradation.

Table 2: Functional Outcomes in Specific Contexts

Context This compound Effect Comparator Effect Key Difference
Ubiquitination 60% K48-GG site regulation PR-619: 10% regulation Higher efficacy in proteasome inhibition.
Viral Replication Reduces BoHV-1 titers via autophagy Lithium: Similar CPE reduction Shared outcome, distinct mechanisms.
Inflammation IL-6 increase at 10 µM KYP-2047: IL-6 reduction Concentration-dependent pro-/anti-inflammatory duality.
Apoptosis Synergizes with DRB in MCF-7 cells Compound 3b: Independent of proteasome Mechanism-specific synergy.

Critical Analysis of Divergent Findings

  • Concentration-Dependent Effects: this compound’s pro-inflammatory IL-6 increase at 10 µM contrasts with its anti-inflammatory roles in VSMCs at lower doses . This highlights context-specific outcomes.
  • Proteasome-Independent Actions: While primarily a proteasome inhibitor, this compound also modulates TRAF6 degradation and NF-κB signaling, broadening its therapeutic scope beyond compounds like 2ME2 .
  • Synergistic Potential: Combinations with PR-619 or DRB enhance apoptosis or ubiquitination regulation, demonstrating this compound’s versatility in multi-target strategies .

Biological Activity

MG-132, a potent proteasome inhibitor, has garnered significant attention in biomedical research due to its diverse biological activities, particularly in cancer therapy and cellular stress responses. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, effects on apoptosis, and implications in therapeutic contexts.

This compound primarily functions as an inhibitor of the 26S proteasome, which is crucial for protein degradation and regulation of cellular homeostasis. By inhibiting this proteasome activity, this compound disrupts the degradation of regulatory proteins, leading to various downstream effects:

  • Nrf2 Activation : this compound stabilizes Nrf2 by preventing its degradation via the ubiquitin-proteasome system (UPS), enhancing the antioxidant response in cells. This activation is dose-dependent; low doses improve cellular fitness while high doses can induce apoptosis due to oxidative stress .
  • Induction of Apoptosis : In various cancer cell lines, this compound has been shown to induce apoptosis through multiple pathways:
    • Caspase Activation : Studies indicate that this compound activates caspases (3, 7, and 9) leading to apoptosis in human malignant pleural mesothelioma (MPM) cells. The compound triggers mitochondrial release of pro-apoptotic factors such as Smac/DIABLO and Cytochrome c .
    • Cell Cycle Arrest : this compound treatment results in G2/M phase arrest and increases sub-G0/G1 populations indicative of apoptotic cells .

Effects on Cancer Cells

This compound has demonstrated significant anticancer properties across various studies:

Cancer Type IC50 (µM) Mechanism Key Findings
Malignant Pleural Mesothelioma0.25 - 2Caspase activation, mitochondrial stressInduces apoptosis and inhibits invasion
C6 Glioma18.5Down-regulation of Bcl-2 and XIAPSuppresses proliferation and induces apoptosis
OsteosarcomaNot specifiedInduction of apoptosisPotential therapeutic agent for osteosarcoma

Case Studies

  • Malignant Pleural Mesothelioma : In a study involving two human MPM cell lines (NCI-H2052 and NCI-H2452), treatment with this compound resulted in significant apoptotic responses at concentrations as low as 0.25 µM. The study highlighted the compound's ability to inhibit cell proliferation and induce caspase-dependent apoptosis .
  • C6 Glioma Cells : Another investigation reported that this compound inhibited C6 glioma cell proliferation with an IC50 value of 18.5 µM after 24 hours. The compound also increased reactive oxygen species (ROS) levels significantly, suggesting a link between proteasome inhibition and oxidative stress-induced apoptosis .

Other Biological Activities

Beyond its role in cancer therapy, this compound exhibits various other biological activities:

  • Neurite Outgrowth : In PC12 cells, this compound has been shown to promote neurite outgrowth, indicating potential neuroprotective effects .
  • Effects on Schistosoma Parasites : Research indicates that this compound affects gene expression in Schistosoma parasites, with significant upregulation of proteasome genes while downregulating others associated with chaperone assembly and maturation .

Q & A

Basic: What is the primary mechanism of MG-132 in modulating protein degradation, and how is this applied in experimental design?

This compound is a peptide aldehyde that selectively inhibits the 26S proteasome, blocking the degradation of ubiquitinated proteins. This inhibition stabilizes short-lived regulatory proteins (e.g., transcription factors, cell cycle regulators) for analysis. In experimental design, researchers use this compound (typically 5–50 µM) to:

  • Trap ubiquitinated substrates (e.g., PARP2 in serum-containing media ).
  • Study apoptosis pathways by preventing proteasomal degradation of pro-apoptotic factors like p53 .
  • Validate proteasome-dependent degradation via Western blotting or fluorescence assays (e.g., ubiquitin accumulation in preimplantation embryos ).
    Key controls : Include vehicle (e.g., DMSO) and time-course experiments to account for off-target effects and cytotoxicity.

Basic: How does this compound influence NF-κB signaling, and what methodological steps ensure accurate interpretation?

This compound inhibits IκBα degradation, preventing NF-κB nuclear translocation. To study this:

  • Use reporter systems (e.g., RAW-Blue™ cells with NF-κB-inducible SEAP) to quantify inhibition .
  • Validate with EMSA (electrophoretic mobility shift assay) or immunofluorescence to confirm nuclear NF-κB retention.
    Note : this compound may concurrently inhibit calpain (IC50 = 1.25 µM), confounding results. Use selective calpain inhibitors (e.g., PD150606) as controls .

Advanced: How can researchers reconcile contradictory data on this compound’s efficacy in proteasome inhibition across studies?

Discrepancies often arise from:

  • Cell culture conditions : Serum-free (SF) vs. complete media (CM) alters PARP2 degradation dynamics (e.g., this compound stabilizes PARP2 in CM but not SF conditions ).
  • Cell-type specificity : Neuronal cells show delayed cryptic exon inclusion in STMN2 after this compound treatment, unlike other cell types .
  • Dose and timing : Apoptotic effects dominate at >20 µM, while lower doses (5–10 µM) favor proteasome inhibition without cytotoxicity .
    Methodological fix : Pre-screen cell lines for basal proteasome activity and validate with orthogonal assays (e.g., fluorogenic substrates like Suc-LLVY-MCA ).

Advanced: What experimental strategies distinguish proteasome inhibition from off-target effects (e.g., calpain inhibition)?

  • Dose titration : this compound inhibits the proteasome (IC50 = 100 nM for Z-LLL-MCA) at lower concentrations than calpain (IC50 = 1.25 µM) .
  • Combination inhibitors : Co-treat with calpain-specific inhibitors (e.g., ALLN) to isolate proteasome effects.
  • Proteomic profiling : Use ubiquitin remnant motif analysis (e.g., diGly proteomics) to confirm proteasome substrate accumulation .
    Example : In Hep G2 cells, this compound-induced apoptosis correlates with caspase-3 activation, not calpain-mediated necrosis .

Advanced: How does this compound’s role in oxidative stress studies require careful experimental design?

This compound modulates ROS but inconsistently:

  • Antioxidant effects : Reduces ROS in CLP-induced acute lung injury by stabilizing Nrf2-dependent antioxidant genes (e.g., SOD upregulation ).
  • Pro-oxidant effects : Induces apoptosis in cancer cells via ROS accumulation from disrupted protein homeostasis .
    Key controls :
  • Measure ROS dynamically (e.g., DCF fluorescence at 1, 9, and 27 hours ).
  • Pair with antioxidants (e.g., NAC) to dissect ROS-dependent vs. proteasome-mediated pathways.

Advanced: What are the best practices for using this compound in studying viral protease inhibition (e.g., SARS-CoV-2)?

Recent studies show this compound dual-inhibits SARS-CoV-2 Mpro and human cathepsin-L:

  • Structural validation : Co-crystallography confirms this compound binding to Mpro’s active site (PDB: 7NTC) .
  • Functional assays : Use pseudovirus entry assays with TMPRSS2/Cathepsin-L knockout cells to isolate protease targets .
    Limitation : High cytotoxicity limits in vivo use; opt for lower doses (≤10 µM) and shorter treatments (<24 hrs).

**

  • Ubiquitin remnant profiling : Treat cells with this compound for 4–6 hours to enrich proteasome-targeted substrates, then perform diGly peptide enrichment and LC-MS/MS .
  • Dynamic analysis : Compare short-term (4 hr) vs. long-term (24 hr) treatment to distinguish degradation-linked ubiquitylation (increased with this compound) from non-proteasomal modifications (decreased due to feedback inhibition) .

Advanced: Why does this compound fail to rescue certain proteins (e.g., NR1C2) despite proteasome inhibition, and how can this be resolved?

  • Alternative degradation pathways : NR1C2 degradation by Nedd4-1 is only partially proteasome-dependent; lysosomal inhibitors (e.g., chloroquine) may be needed .
  • Post-translational modifications : Phosphorylation of Cyclin D1 at Thr286 dictates proteasome sensitivity; confirm PTM status with phosphatase treatment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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